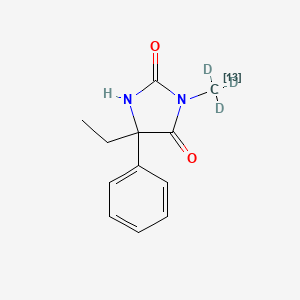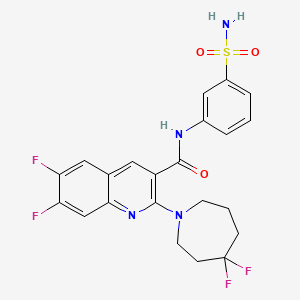
Nav1.8-IN-9
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nav1.8-IN-9 is a small-molecule inhibitor targeting the voltage-gated sodium channel Nav1.8. This channel is predominantly expressed in peripheral nociceptors and plays a crucial role in pain transmission. This compound has garnered significant attention due to its potential as a non-opioid analgesic, offering a promising alternative for pain management without the risk of addiction associated with opioids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Nav1.8-IN-9 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of specific starting materials and reagents to construct the core scaffold of the compound.
Functional Group Modifications: Various functional groups are introduced or modified to enhance the compound’s activity and selectivity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Nav1.8-IN-9 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Nav1.8-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the structure and function of voltage-gated sodium channels.
Biology: Helps in understanding the role of Nav1.8 in pain transmission and other physiological processes.
Medicine: Investigated as a potential non-opioid analgesic for treating acute and chronic pain conditions.
Industry: Utilized in the development of new pain management therapies and drug formulations
Wirkmechanismus
Nav1.8-IN-9 exerts its effects by selectively inhibiting the Nav1.8 channel. This inhibition prevents the influx of sodium ions, thereby blocking the initiation and propagation of action potentials in nociceptive neurons. The molecular target of this compound is the voltage-sensing domain of the Nav1.8 channel, which is crucial for its activation and function .
Vergleich Mit ähnlichen Verbindungen
Nav1.8-IN-9 is compared with other similar compounds, such as:
VX-548: Another selective Nav1.8 inhibitor with promising results in clinical trials for pain management.
LTGO-33: A novel Nav1.8 inhibitor with a unique mechanism of action, targeting a different binding site on the channel
This compound stands out due to its high selectivity and efficacy in inhibiting the Nav1.8 channel, making it a valuable candidate for further research and development in pain management therapies .
Eigenschaften
Molekularformel |
C22H20F4N4O3S |
|---|---|
Molekulargewicht |
496.5 g/mol |
IUPAC-Name |
2-(4,4-difluoroazepan-1-yl)-6,7-difluoro-N-(3-sulfamoylphenyl)quinoline-3-carboxamide |
InChI |
InChI=1S/C22H20F4N4O3S/c23-17-10-13-9-16(21(31)28-14-3-1-4-15(11-14)34(27,32)33)20(29-19(13)12-18(17)24)30-7-2-5-22(25,26)6-8-30/h1,3-4,9-12H,2,5-8H2,(H,28,31)(H2,27,32,33) |
InChI-Schlüssel |
XOUOWNMCEKWRFN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCN(C1)C2=C(C=C3C=C(C(=CC3=N2)F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S)-N-[(7S,13S)-21-ethyl-20-[2-[(1S)-1-methoxyethyl]-5-(4-methylpiperazin-1-yl)pyridin-3-yl]-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,29-tetrazahexacyclo[17.5.2.12,5.19,13.110,12.022,26]nonacosa-1(25),2,5(29),19,22(26),23-hexaen-7-yl]-2,3-dimethylcyclopropane-1-carboxamide](/img/structure/B12371081.png)
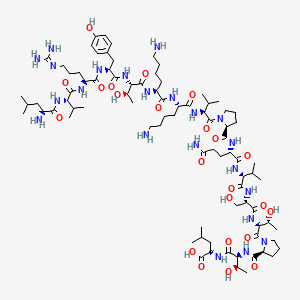
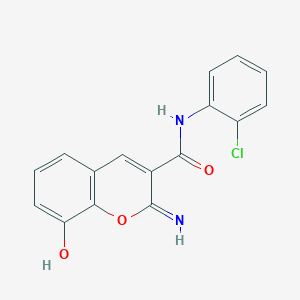
![(1R,6R,9S,12S,15S,18S,21S,27S,30R,33S,36S,42S,45S,50R)-50-[(2-aminoacetyl)amino]-18,21-bis(2-amino-2-oxoethyl)-15-(3-amino-3-oxopropyl)-9-[(2S)-butan-2-yl]-45-(hydroxymethyl)-12,42-bis(1H-imidazol-4-ylmethyl)-27,33-dimethyl-8,11,14,17,20,23,26,29,32,35,41,44,47,49-tetradecaoxo-3,4,52,53-tetrathia-7,10,13,16,19,22,25,28,31,34,40,43,46,48-tetradecazatricyclo[28.17.7.036,40]tetrapentacontane-6-carboxamide](/img/structure/B12371095.png)
![3-[(2S,3R,4S,5R,6R)-3-[(3S,4S)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one](/img/structure/B12371096.png)

![[1-13Cglc]Lactose (monohydrate)](/img/structure/B12371108.png)
![4-amino-N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]imidazo[1,5-a]quinoxaline-8-carboxamide](/img/structure/B12371121.png)

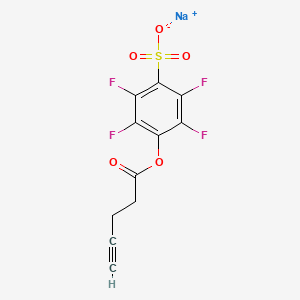
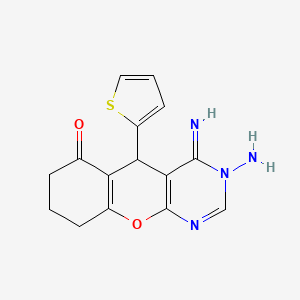
![3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(1-methyl-2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide](/img/structure/B12371138.png)
